5-Ethenylideneundecan-3-OL
Description
5-Ethenylideneundecan-3-OL is a branched unsaturated alcohol with a molecular formula of C₁₃H₂₄O. It features an ethenylidene group (-CH₂-CH₂-) at the 5-position and a hydroxyl group (-OH) at the 3-position of an undecane backbone. This compound is structurally unique due to its combination of a long hydrocarbon chain and reactive functional groups, which influence its physical properties (e.g., solubility in polar solvents) and chemical reactivity (e.g., susceptibility to oxidation or esterification).
Properties
CAS No. |
821782-49-4 |
|---|---|
Molecular Formula |
C13H24O |
Molecular Weight |
196.33 g/mol |
InChI |
InChI=1S/C13H24O/c1-4-7-8-9-10-12(5-2)11-13(14)6-3/h13-14H,2,4,6-11H2,1,3H3 |
InChI Key |
CWDRKOJFEZYQHX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=C=C)CC(CC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethenylideneundecan-3-OL typically involves the reaction of undecanal with ethylidene magnesium bromide in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
C10H21CHO+CH2=CHMgBr→C11H20O
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
5-Ethenylideneundecan-3-OL undergoes various chemical reactions, including:
Oxidation: The compound
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a speculative analysis derived from indirect references:
Table 1: Structural and Functional Group Comparison
Key Observations :
Functional Group Influence :
- Aldehydes (e.g., undec-10-enal) exhibit higher reactivity in nucleophilic additions compared to alcohols like this compound, which may undergo esterification or dehydration.
- The ethenylidene group in this compound could impart rigidity to the molecule, similar to conjugated alkenes in 2-dodecenal .
Chain Length and Solubility :
- Longer chains (C13–C14) generally reduce water solubility. This compound may share this trend, limiting its use in aqueous systems compared to shorter aldehydes (C11).
Synthetic Pathways: Thiazolidinone synthesis in involves aldehydes and thioxothiazolidinones under acidic conditions.
Research Findings and Limitations
- Gaps in Evidence: No direct studies on this compound are cited. Comparisons rely on extrapolation from structurally related aldehydes and alcohols.
- Potential Applications: Based on analogs like amylcinnamaldehyde (used in perfumes), this compound could theoretically serve in fragrance or polymer industries, but experimental validation is absent .
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